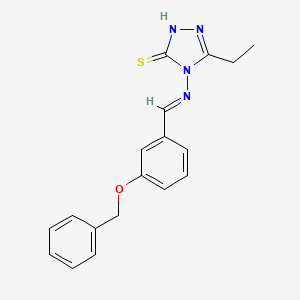
(E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a benzylidene group, and a benzyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-(benzyloxy)benzaldehyde with 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
(E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzylidene group can interact with proteins or nucleic acids, affecting their function. The thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole:
Benzylidene derivatives: Compounds with a benzylidene group that exhibit similar reactivity and applications.
Uniqueness
(E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole ring, benzylidene group, and benzyloxy substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
3-ethyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-17-20-21-18(24)22(17)19-12-15-9-6-10-16(11-15)23-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,24)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBKDPBUWHSFDO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)
![N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5549201.png)
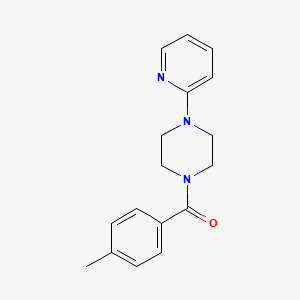
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
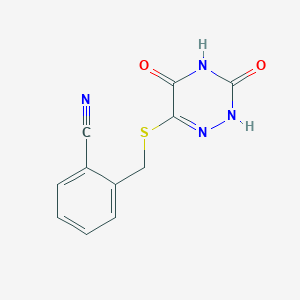
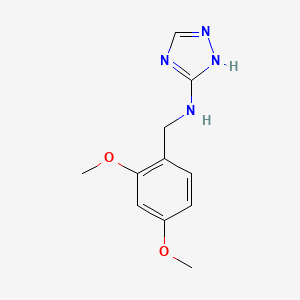
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
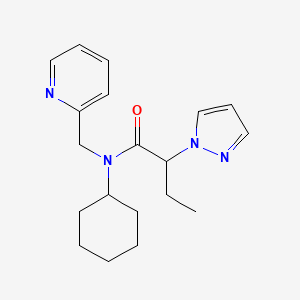
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
